molecular formula C16H14N2O3 B13732267 methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate

methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13732267
M. Wt: 282.29 g/mol
InChI Key: ZHYOJQOJRYGLOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate is a high-value chemical building block designed for pharmaceutical research and discovery. This compound features the versatile pyrazolo[1,5-a]pyridine scaffold, which is recognized for its potential in modulating key biological pathways. Key Research Applications: This scaffold is a subject of interest in kinase inhibition research . Derivatives of pyrazolo[1,5-a]pyridine have been investigated as ligands for mitogen-activated protein kinases (MAPKs), including JNK3, ERK2, and p38α, which are critical targets in the development of new anti-inflammatory therapeutics . Molecular modeling studies suggest these compounds can effectively bind to kinase active sites, making them valuable for probing inflammatory disease mechanisms . Furthermore, structurally similar pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have demonstrated exceptional antituberculosis activity . These compounds show high potency in vitro against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (MIC values as low as <0.002 μg/mL), indicating their potential as lead compounds for novel anti-infective agents . Product Note: This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C16H14N2O3/c1-20-16(19)13-10-17-18-9-5-8-14(15(13)18)21-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3

InChI Key

ZHYOJQOJRYGLOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=CN2N=C1)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves multi-step organic synthesis focusing on constructing the fused pyrazolo[1,5-a]pyridine core, followed by the introduction of the phenylmethoxy substituent and the methyl carboxylate group. The key steps include:

  • Formation of the pyrazolo[1,5-a]pyridine ring system via cyclization reactions.
  • Introduction of the phenylmethoxy group through nucleophilic aromatic substitution or etherification.
  • Esterification to form the methyl carboxylate moiety.

Starting Materials and Reagents

Typical starting materials include:

  • Substituted pyridine derivatives or 2-aminopyridines.
  • Hydrazine or substituted hydrazines to form the pyrazole ring.
  • Phenylmethanol or phenylmethyl halides for the phenylmethoxy group.
  • Methanol or methylating agents for ester formation.

Catalysts such as acids or bases are used to facilitate cyclization and substitution reactions.

Detailed Synthetic Route

A representative synthetic route can be summarized as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization 2-Aminopyridine + α,β-unsaturated carbonyl compound, acidic or basic catalyst Formation of pyrazolo[1,5-a]pyridine core
2 Etherification Phenylmethanol or benzyl bromide, base (e.g., K2CO3), solvent (e.g., DMF) Introduction of phenylmethoxy substituent at position 4
3 Esterification Methylating agent (e.g., diazomethane or methanol with acid catalyst) Formation of methyl carboxylate at position 3
4 Purification Recrystallization or chromatography techniques Isolation of pure this compound

Reaction Monitoring and Purification

  • Thin-layer chromatography (TLC) is employed to monitor reaction progress.
  • Purification is typically achieved by recrystallization or column chromatography.
  • Characterization is done using NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.

Analysis of Preparation Methods

Yield and Purity Considerations

  • Reaction conditions such as temperature, solvent choice, and catalyst concentration critically affect yield and purity.
  • Optimizing the etherification step is essential to avoid side reactions such as over-alkylation or hydrolysis.
  • Esterification must be controlled to prevent decomposition of sensitive functional groups.

Mechanistic Insights

  • The cyclization forming the pyrazolo[1,5-a]pyridine ring likely proceeds via nucleophilic attack of hydrazine on a pyridine derivative followed by ring closure.
  • The phenylmethoxy group introduction involves nucleophilic substitution on an activated position of the heterocycle.
  • Esterification involves nucleophilic attack of methanol on a carboxylic acid intermediate or direct methylation of a carboxylate.

Structure–Activity Relationships (SAR)

  • Modifications on the pyrazole or pyridine rings influence biological activity, suggesting that the preparation method must allow for functional group tolerance and versatility.
  • The phenylmethoxy substituent plays a role in receptor binding and pharmacokinetics.

Research Discoveries and Perspectives

  • Pyrazolo[1,5-a]pyridine derivatives, including this compound, have been studied as kinase inhibitors, targeting enzymes such as AXL and c-MET kinases implicated in cancer pathways.
  • Patent literature (e.g., WO2015100117A1) describes derivatives of pyrazolo[1,5-a]pyridine with various substitutions and their therapeutic applications, highlighting the importance of synthetic accessibility of these compounds.
  • Research emphasizes the need for efficient, reproducible synthetic methods that allow for structural diversification to optimize biological activity.

Summary Table of Preparation Methods

Aspect Description
Core Formation Cyclization of 2-aminopyridine derivatives with hydrazine or related compounds
Phenylmethoxy Introduction Etherification using phenylmethanol or benzyl halides under basic conditions
Esterification Methylation of carboxylic acid functionalities using methanol or diazomethane
Catalysts Acidic or basic catalysts depending on reaction step
Monitoring Thin-layer chromatography (TLC)
Purification Recrystallization, column chromatography
Characterization NMR, IR, Mass Spectrometry
Challenges Controlling selectivity during etherification and esterification to avoid side reactions

Chemical Reactions Analysis

Chemical Reaction Types

The compound’s reactivity stems from its heterocyclic framework and functional groups. Key reactions include:

Hydrolysis of the Ester Group

  • Conditions : Acidic or basic aqueous environments (e.g., HCl/H2O or NaOH/H2O).

  • Outcome : Conversion of the methyl ester (-COOCH3) to a carboxylic acid (-COOH).

  • Mechanism : Nucleophilic attack on the carbonyl carbon, followed by elimination of methanol.

Demethylation of the Methoxy Group

  • Conditions : Strong acidic conditions (e.g., HBr in acetic acid).

  • Outcome : Cleavage of the ether bond, yielding a hydroxyl group (-OH) at the 4-position.

Electrophilic Substitution

  • Conditions : Electrophiles (e.g., nitronium ions, acylium ions) and Lewis acids (e.g., AlCl3).

  • Outcome : Substitution at electrophilic positions (e.g., pyridine ring) influenced by directing effects of substituents.

Formylation

  • Conditions : Vilsmeier-Haack reagents (e.g., DMF, POCl3).

  • Outcome : Introduction of a formyl group (-CHO) at nucleophilic positions (e.g., position 3) .

  • Scope : Broad substrate tolerance, with yields influenced by electronic properties of adjacent groups .

Palladium-Catalyzed C-H Activation

  • Conditions : Palladium catalysts (e.g., Pd(OAc)2), aryl halides, and solvents like hexafluoroisopropanol (HFIP).

  • Outcome : Arylation at activated positions (e.g., position 6) to form C-C bonds .

Mechanistic Insights

Reaction TypeKey Mechanistic Features
Ester Hydrolysis Nucleophilic attack on carbonyl carbon → intermediate → elimination of methanol.
Demethylation Acidic cleavage of ether oxygen → formation of phenol derivative.
Electrophilic Substitution Directed by electron-donating groups (e.g., methoxy); occurs at activated aromatic positions.
Formylation Formation of iminium intermediates via DMF activation → electrophilic attack .
C-H Activation Palladium coordination → oxidative addition → C-H cleavage → cross-coupling .

Comparison of Reaction Conditions and Outcomes

ReactionConditionsProductReference
HydrolysisAcidic/BasicCarboxylic acid
DemethylationStrong AcidPhenol derivative
Electrophilic SubstitutionElectrophile + Lewis AcidSubstituted pyrazolo[1,5-a]pyridine
FormylationVilsmeier-HaackAldehyde derivative
C-H ActivationPd Catalyst, Aryl HalideArylated product

Biological and Functional Implications

The compound’s structural features enable interactions with biological targets, potentially influencing pathways related to proliferation and inflammation. Modifications via the reactions above (e.g., formylation, arylation) may enhance its pharmacological profile, though detailed structure-activity relationships remain under investigation .

Scientific Research Applications

Kinase Inhibition

Methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate has been identified as a selective inhibitor of several protein kinases, notably AXL and c-MET. These kinases are implicated in various signaling pathways that regulate cell growth and differentiation. Dysregulation of these pathways is often associated with cancer progression and metastasis.

Cancer Therapeutics

Research indicates that this compound may serve as a promising candidate for new cancer therapies due to its ability to inhibit key signaling pathways.

Case Studies

  • Preclinical Models : In vitro studies have demonstrated that compounds similar to this compound effectively reduce proliferation in various cancer cell lines by targeting AXL and c-MET pathways.
  • Animal Studies : Animal models have shown that administration of this compound leads to significant tumor size reduction compared to control groups, suggesting its potential efficacy as an anti-cancer agent.

Other Biomedical Applications

Aside from its role in oncology, this compound has potential applications in other therapeutic areas:

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects by modulating immune responses through kinase inhibition. This could have implications for treating conditions characterized by chronic inflammation.

Neurological Applications

Emerging studies suggest that pyrazolo[1,5-a]pyridine derivatives could be beneficial in neurodegenerative diseases by targeting specific kinases involved in neuronal survival and apoptosis.

Data Table: Summary of Applications

Application AreaMechanismPotential Impact
Cancer TreatmentInhibition of AXL and c-MET kinasesReduced tumor growth and metastasis
Anti-inflammatory EffectsModulation of immune responsesAlleviation of chronic inflammation
Neurological DisordersTargeting kinases involved in apoptosisNeuroprotection and improved outcomes

Mechanism of Action

The mechanism of action of methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied. Research has shown that compounds in this class can interact with kinases, receptors, and other proteins involved in cell signaling and regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate with structurally related compounds, emphasizing substituent effects and functional groups:

Compound Name Substituent (4-position) Ester Group Key Properties/Applications Evidence Reference
This compound Phenylmethoxy Methyl Enhanced lipophilicity; potential DHODH inhibition
Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Methoxy Methyl Simpler substituent; used as a building block
Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate Bromo Ethyl Halogenated analog; intermediate in HIV-1 RT inhibitors
Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Fluoro Methyl Electron-withdrawing group; impacts reactivity
Methyl pyrazolo[1,5-a]pyridine-3-carboxylate (unsubstituted) None Methyl Base scaffold; lower molecular weight (176.17 g/mol)

Physicochemical Properties

  • Molecular Weight : The phenylmethoxy substituent increases molecular weight compared to methoxy (e.g., 176.17 g/mol for the unsubstituted compound vs. ~280–300 g/mol for the phenylmethoxy derivative) .
  • Solubility : Bulky phenylmethoxy groups reduce aqueous solubility but enhance membrane permeability, critical for drug candidates targeting intracellular enzymes like DHODH .
  • Reactivity : Halogenated derivatives (e.g., bromo or fluoro) enable further functionalization via cross-coupling reactions, whereas phenylmethoxy groups may sterically hinder such modifications .

Commercial and Research Relevance

  • Building Blocks : Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is commercially available (purity: 97%) for drug discovery .
  • Halogenated Derivatives : Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (30% yield) is a key intermediate in fragment-based drug design .

Biological Activity

Methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as pyrazolo[1,5-a]pyridines. The molecular formula is C12H12N2O3C_{12}H_{12}N_2O_3 with a molecular weight of approximately 232.24 g/mol. The structure features a pyrazolo ring fused with a pyridine, which is essential for its biological activity.

Research indicates that compounds in the pyrazolo[1,5-a]pyridine class exhibit various mechanisms of action, primarily through inhibition of specific enzymes and modulation of signaling pathways:

  • Tyrosine Kinase Inhibition : Several studies have shown that pyrazolo[1,5-a]pyridine derivatives can act as inhibitors of tyrosine kinases, which are critical in cancer progression and cellular signaling. The inhibition of these kinases can lead to reduced proliferation of cancer cells and enhanced apoptosis .
  • Antimicrobial Activity : Some derivatives have demonstrated potent activity against drug-resistant strains of Mycobacterium tuberculosis, showcasing their potential as antitubercular agents. For instance, related compounds have shown minimum inhibitory concentrations (MICs) as low as 0.002 μg/mL against susceptible strains .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Activity Description Reference
AntitumorInhibits tyrosine kinases involved in tumor growth
AntimicrobialEffective against Mycobacterium tuberculosis
Anti-inflammatoryModulates inflammatory pathways
AntioxidantExhibits scavenging activity against free radicals

Case Studies and Research Findings

  • Antitumor Efficacy : A study focused on the synthesis and evaluation of various pyrazolo[1,5-a]pyridine derivatives found that certain compounds exhibited significant inhibitory effects on c-Met kinase activity, which is implicated in various cancers. These compounds showed IC50 values in the low micromolar range, indicating strong potential for development as anticancer agents .
  • Antimicrobial Potency : Another investigation demonstrated that this compound derivatives displayed excellent activity against resistant strains of Mycobacterium tuberculosis, with some compounds achieving MIC values comparable to first-line antitubercular drugs .
  • Safety Profile : Evaluation of cytotoxicity revealed that many derivatives possess low toxicity towards normal human cell lines while maintaining efficacy against target pathogens or cancer cells. This safety profile is crucial for therapeutic applications .

Q & A

Basic: What are the standard synthetic routes for methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate, and how are key intermediates purified?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a pyrazolo[1,5-a]pyridine core can be functionalized at position 4 via methoxy group introduction using phenylmethanol under basic conditions (e.g., potassium carbonate in DMF). Key intermediates are purified via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from solvents like dichloromethane/hexane mixtures. Reaction monitoring via TLC or HPLC ensures intermediate purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR : Prioritize signals for the ester group (δ ~3.8–4.0 ppm for methyl ester protons; δ ~165–170 ppm for carbonyl carbon). The pyrazolo[1,5-a]pyridine core shows aromatic protons (δ 7.0–8.5 ppm) and carbons (δ 110–150 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns consistent with the phenylmethoxy substituent.
  • X-ray Crystallography : Resolves steric effects of the 4-phenylmethoxy group and confirms regiochemistry .

Basic: How can researchers functionalize the pyrazolo[1,5-a]pyridine scaffold at positions other than C-3 and C-4?

Methodological Answer:
Electrophilic aromatic substitution (e.g., nitration at C-7 using HNO3 in H2SO4 at 0°C) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) can modify positions 5, 6, or 7. Protecting the ester group with trimethylsilyl chloride may prevent side reactions .

Basic: What are the stability considerations for this compound during storage and handling?

Methodological Answer:
The ester group is prone to hydrolysis in humid conditions. Store in sealed containers under inert gas (N2/Ar) at –20°C. Monitor degradation via HPLC; avoid prolonged exposure to polar aprotic solvents (e.g., DMF) during synthesis .

Advanced: How can computational methods optimize reaction conditions for synthesizing derivatives?

Methodological Answer:
Quantum mechanical calculations (DFT) predict transition states for nucleophilic substitution at C-4. Machine learning models trained on reaction databases (e.g., Reaxys) can recommend solvent/base combinations to maximize yield. ICReDD’s reaction path search tools integrate computational and experimental data to reduce trial-and-error .

Advanced: How should researchers resolve contradictions in reaction yields reported for similar pyrazolo[1,5-a]pyridine derivatives?

Methodological Answer:
Contradictions often arise from subtle differences in reaction conditions (e.g., solvent purity, trace water in DMF). Systematically replicate protocols with controlled variables (humidity, temperature ramp rates). Use design-of-experiment (DoE) software to identify critical factors (e.g., molar ratios, catalyst loading) .

Advanced: What strategies enhance the bioactivity of this compound for therapeutic applications?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Replace the phenylmethoxy group with electron-withdrawing substituents (e.g., -CF3) to improve binding to kinase targets.
  • Prodrug Design : Convert the methyl ester to a tert-butyl ester for enhanced cellular uptake, followed by enzymatic hydrolysis in vivo .

Advanced: What safety protocols are essential for handling hazardous byproducts during synthesis?

Methodological Answer:

  • Waste Management : Quench reactions with aqueous NaHCO3 to neutralize acidic byproducts.
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods when handling chlorinated solvents (e.g., dichloromethane).
  • Emergency Procedures : For inhalation exposure, administer oxygen; for skin contact, rinse with 10% ethanol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.